![molecular formula C11H13NO2 B1433029 4-[(4-Methoxyphenyl)methyl]azetidin-2-one CAS No. 1379812-30-2](/img/structure/B1433029.png)
4-[(4-Methoxyphenyl)methyl]azetidin-2-one
Overview
Description
“4-[(4-Methoxyphenyl)methyl]azetidin-2-one” is an organic compound with the CAS Number: 1379812-30-2 . It has a molecular weight of 191.23 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-methoxybenzyl)-2-azetidinone . The InChI code is 1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Antibacterial Applications
Azetidin-2-one derivatives have been widely recognized for their antibacterial properties. They form the core structure of life-saving antibiotics such as penicillin and cephalosporin . The presence of the azetidin-2-one ring in “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” suggests potential use in developing new antibacterial agents that could be effective against resistant strains of bacteria.
Anti-inflammatory Properties
Some azetidin-2-one derivatives have shown significant anti-inflammatory activities. They act as inhibitors of the secretory phospholipase A2 (PLA2) enzyme, which plays a role in the inflammatory process . This implies that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” could be explored for its potential anti-inflammatory effects.
Anticancer Potential
The structural similarity to compounds that have exhibited anticancer activities suggests that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” may also possess such properties. For instance, certain azetidin-2-one derivatives have shown promise against cancer cell lines like MCF-7 , indicating potential research applications in oncology.
Antimicrobial Efficacy
Azetidin-2-one derivatives have been identified as having antimicrobial properties, which include immunostimulating effects . This suggests that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” could be valuable in the development of new antimicrobial agents.
CNS Activity
The central nervous system (CNS) activity is another area where azetidin-2-one derivatives have been found to be active. This includes potential applications in neuropharmacology, where these compounds could be used to develop drugs for various neurological disorders .
Antioxidant Activity
Azetidin-2-one derivatives have also been associated with antioxidant activity . This indicates that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” might be researched for its potential role in combating oxidative stress-related diseases.
Safety and Hazards
properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]azetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPDLMKBUJZWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)methyl]azetidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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